A Spectroscopic Guide to Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate: Structure Elucidation and Data Interpretation
A Spectroscopic Guide to Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate: Structure Elucidation and Data Interpretation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the spectroscopic characteristics of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate, a substituted quinoline derivative of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following content is structured to not only present the spectroscopic data but also to elucidate the underlying principles and experimental considerations essential for its accurate interpretation. This guide will serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel quinoline-based compounds.
Molecular Structure and Spectroscopic Overview
Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate possesses a rigid heterocyclic core, the quinoline ring system, which is substituted with two methyl groups, a chlorine atom, and an ethyl carboxylate group. These features give rise to a distinct spectroscopic fingerprint that can be unequivocally identified through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The structural complexity and the presence of various functional groups necessitate a multi-faceted analytical approach for complete characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected ¹H NMR spectrum of the title compound would be recorded in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often used for quinoline derivatives to ensure complete dissolution[1].
Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~8.9 - 9.1 | Singlet | 1H | H2 | The proton at the 2-position of the quinoline ring is highly deshielded due to the anisotropic effect of the aromatic system and the electron-withdrawing nature of the adjacent nitrogen atom. |
| ~8.0 - 8.2 | Singlet | 1H | H8 | This aromatic proton is expected to be in the downfield region, influenced by the quinoline ring current. |
| ~7.6 - 7.8 | Singlet | 1H | H6 | This aromatic proton's chemical shift is influenced by the surrounding methyl groups and the overall aromatic system. |
| ~4.4 - 4.6 | Quartet | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons. |
| ~2.6 - 2.8 | Singlet | 3H | 5-CH₃ | The methyl group at the 5-position is attached to the aromatic ring, resulting in a characteristic chemical shift in this region. |
| ~2.4 - 2.6 | Singlet | 3H | 7-CH₃ | Similar to the 5-methyl group, this proton signal appears as a singlet in the typical range for aryl methyl groups. |
| ~1.3 - 1.5 | Triplet | 3H | -OCH₂CH₃ | The terminal methyl protons of the ethyl ester are split into a triplet by the two adjacent methylene protons. |
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
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Data Acquisition: Acquire the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR provides information about the number of unique carbon environments in the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling to enhance signal intensity and simplify the spectrum to a series of singlets.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~165 | C=O | The carbonyl carbon of the ethyl ester is highly deshielded and appears in the characteristic downfield region for esters. |
| ~150 - 155 | C4, C8a | The carbon atom bearing the chlorine (C4) and the bridgehead carbon (C8a) are expected in this region, influenced by the electronegative chlorine and the fused ring system. |
| ~145 - 150 | C2, C7 | The C2 carbon, adjacent to the nitrogen, and the C7 carbon, substituted with a methyl group, will appear in the aromatic region. |
| ~135 - 140 | C5 | The C5 carbon, also substituted with a methyl group, is expected in this range. |
| ~120 - 130 | C4a, C6, C8 | These aromatic carbons of the quinoline ring will resonate in the typical aromatic region. |
| ~115 - 120 | C3 | The C3 carbon, attached to the carboxylate group, will be influenced by its electron-withdrawing nature. |
| ~62 | -OCH₂CH₃ | The methylene carbon of the ethyl ester is deshielded by the adjacent oxygen atom. |
| ~20 - 25 | 5-CH₃, 7-CH₃ | The two methyl carbons attached to the aromatic ring are expected in the aliphatic region. |
| ~14 | -OCH₂CH₃ | The terminal methyl carbon of the ethyl ester appears in the upfield aliphatic region. |
Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
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Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
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Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
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Data Processing: Process the data similarly to the ¹H NMR spectrum. The solvent peak is used for chemical shift calibration (e.g., DMSO-d₆ at 39.52 ppm).
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure. For Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate, Electron Ionization (EI) would be a suitable technique.
Predicted Mass Spectrometry Data (EI-MS):
| m/z | Ion | Rationale and Plausible Fragmentation |
| 263/265 | [M]⁺ | The molecular ion peak. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope. |
| 218/220 | [M - C₂H₅O]⁺ | Loss of the ethoxy radical from the ester group is a common fragmentation pathway. |
| 190/192 | [M - C₂H₅O - CO]⁺ | Subsequent loss of carbon monoxide from the [M - C₂H₅O]⁺ fragment. |
| 228 | [M - Cl]⁺ | Loss of a chlorine radical from the molecular ion. |
Experimental Protocol: Mass Spectrometry
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Sample Introduction: The sample can be introduced directly into the ion source via a solid probe or, if sufficiently volatile, through a gas chromatograph.
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Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
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Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
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Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to corroborate the proposed structure.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and simple technique to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| ~3050-3100 | C-H stretch | Aromatic C-H | Characteristic stretching vibrations for sp² C-H bonds in the quinoline ring. |
| ~2850-3000 | C-H stretch | Aliphatic C-H | Stretching vibrations of the C-H bonds in the methyl and ethyl groups. |
| ~1720-1740 | C=O stretch | Ester | A strong absorption band characteristic of the carbonyl group in the ethyl ester. |
| ~1500-1600 | C=C and C=N stretch | Aromatic Ring | Multiple bands corresponding to the stretching vibrations within the quinoline ring system. |
| ~1200-1300 | C-O stretch | Ester | Stretching vibration of the C-O single bond in the ester functionality. |
| ~1000-1100 | C-Cl stretch | Aryl-Cl | The C-Cl stretching vibration is expected in this region. |
Experimental Protocol: IR Spectroscopy
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Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
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Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Visualizations
Molecular Structure of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate
Caption: Molecular structure of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate.
Proposed Mass Spectrometry Fragmentation Pathway
Caption: Proposed EI-MS fragmentation of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate. By integrating data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can confidently verify the structure and purity of this compound. The provided protocols and predictive data, grounded in the analysis of analogous structures, offer a reliable reference for scientists working with novel quinoline derivatives, thereby accelerating research and development in associated fields.
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